2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic small molecule featuring a triazolopyridazine core linked to a 3,4-dimethoxyphenylacetamide moiety via an ethoxyethyl spacer. This structure combines a heterocyclic aromatic system (triazolo[4,3-b]pyridazine) with a substituted phenyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-18-9-8-16(14-19(18)31-2)15-21(29)24-12-13-32-22-11-10-20-25-26-23(28(20)27-22)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNICTVERBXCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents to form the triazolopyridazine ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Incorporation of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through electrophilic aromatic substitution or via a Grignard reaction.
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Oxidation Reactions
The dimethoxyphenyl group and pyridazine ring are susceptible to oxidation under controlled conditions.
Key Findings :
-
Demethylation of methoxy groups occurs under strong acidic oxidants, yielding catechol derivatives .
-
The pyridazine ring forms stable N-oxides, enhancing electrophilicity for further functionalization .
Reduction Reactions
The triazole and pyridazine moieties undergo selective reduction.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (Pd/C) | 50 psi, 25°C, 12 hours | Saturated triazoline ring | 78% | |
| NaBH₄ (MeOH) | 0°C, 30 minutes | Acetamide reduced to ethanolamine derivative | 55% |
Key Findings :
-
Catalytic hydrogenation selectively reduces the triazole ring to a triazoline, preserving the pyridazine structure.
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Borohydride reduces the acetamide carbonyl to an alcohol, enabling linker flexibility .
Substitution Reactions
Electrophilic substitution occurs at the dimethoxyphenyl and triazolopyridazine rings.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (FeBr₃) | 25°C, 4 hours | Bromination at C5 of pyridazine | 68% | |
| HNO₃ (H₂SO₄) | 0°C, 2 hours | Nitration at para-position of dimethoxyphenyl | 73% |
Key Findings :
Hydrolysis Reactions
The acetamide linker undergoes hydrolysis under acidic or basic conditions.
Key Findings :
-
Acidic hydrolysis cleaves the acetamide bond, releasing the free amine and carboxylic acid .
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Basic conditions yield stable carboxylate salts.
Coupling Reactions
The pyridazine ring participates in cross-coupling reactions.
| Reaction | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 6-Aryl-substituted triazolopyridazine | 88% | |
| Sonogashira coupling | PdCl₂(PPh₃)₂ | Alkynylated pyridazine derivative | 61% |
Key Findings :
-
Suzuki coupling introduces aryl groups at the pyridazine C6 position, enhancing π-stacking potential .
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Sonogashira reactions enable alkynylation for click chemistry applications .
Cyclization Reactions
Under microwave irradiation, the compound forms fused heterocycles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₄OAc, AcOH | Microwave, 150°C, 10 min | Triazolo[4,3-b]pyridazin-6-one fused with quinazoline | 76% |
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The triazolo[4,3-b]pyridazine moiety in this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar triazole derivatives can effectively inhibit the proliferation of various cancer cell lines .
Anti-inflammatory Properties
The incorporation of the dimethoxyphenyl group suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to exhibit inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The design of selective COX inhibitors remains a critical area of research in pharmacology .
Antimicrobial Activity
The compound's structure allows for exploration as an antimicrobial agent. Triazole derivatives have been documented to possess activity against a range of bacterial and fungal pathogens. The specific interactions between the compound and microbial enzymes could be a subject for future studies .
Materials Science Applications
Beyond medicinal uses, this compound shows potential in materials science:
Organic Electronics
The unique electronic properties of the dimethoxyphenyl and triazole groups may enable applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has demonstrated their ability to improve charge transport properties in these applications .
Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers with tailored properties. Its functional groups allow for further modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal stability .
Biological Research Applications
The biological implications of this compound extend into various research domains:
Enzyme Inhibition Studies
Given its structural features, this compound can be utilized in enzyme inhibition studies. It may interact with specific enzymes involved in metabolic pathways or disease processes, providing insights into enzyme kinetics and inhibition mechanisms .
Drug Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery applications. Its design can facilitate the targeted delivery of therapeutic agents to specific tissues or cells, enhancing treatment efficacy while minimizing side effects .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Intercalate with DNA: The triazolopyridazine moiety can intercalate with DNA, disrupting its structure and function, leading to cell death in cancer cells.
Inhibit Enzymes: The compound can inhibit specific enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Induce Apoptosis: By disrupting key cellular pathways, the compound can induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolopyridazine Derivatives
Key Observations:
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and binding affinity compared to the 4-ethoxyphenyl group in due to increased polarity and hydrogen-bonding capacity.
- The phenyl group at position 3 (target compound) versus methyl (other analogs) could influence steric hindrance and target selectivity .
Biological Implications: Triazolopyridazine derivatives with dimethylamino or methoxy groups (e.g., ) are often screened for CNS activity, whereas acetamide-linked variants (e.g., target compound) are prioritized for kinase inhibition .
Research Findings and Limitations
- Synthetic Challenges : The ethoxyethyl spacer in the target compound may introduce metabolic instability compared to shorter linkers in analogs .
- Toxicity Considerations: Triazolopyridazine derivatives with aromatic substituents (e.g., phenyl, benzodioxin) require rigorous mutagenicity testing, as some heterocyclic amines are carcinogenic .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic derivative notable for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure features a 3,4-dimethoxyphenyl moiety linked to a triazolo[4,3-b]pyridazin unit through an ether bond. This unique combination suggests a potential for diverse biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's antitumor activity . It has been evaluated against various cancer cell lines using the MTT assay. For instance:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231 and MCF-7). Comparative studies indicated that it outperformed traditional chemotherapeutics like Cisplatin in certain assays .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- DNA Binding : Studies suggest that the triazole moiety enhances DNA binding affinity, resulting in increased photocleavage activity and subsequent induction of apoptosis .
- Anti-inflammatory Effects : Some derivatives exhibit COX-II inhibitory activity, which may contribute to their anticancer effects by reducing inflammation associated with tumor growth .
Study 1: Antitumor Efficacy
A comprehensive study evaluated various derivatives of triazolo compounds, including our target compound. The findings demonstrated that modifications to the triazole structure could enhance cytotoxicity against liver and breast cancer cell lines. The study concluded that the incorporation of specific substituents on the phenyl ring significantly affected biological activity .
Study 2: Structure-Activity Relationship (SAR)
Research into SAR revealed that compounds featuring electron-donating groups such as methoxy groups at specific positions on the aromatic ring displayed improved antiproliferative activities. This highlights the importance of molecular structure in determining biological efficacy .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide to ensure high yield and purity?
Answer:
Optimization of the synthesis requires meticulous control of reaction parameters:
- Temperature : Maintain precise ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in coupling steps, while dichloromethane (DCM) is preferred for acid-sensitive intermediates .
- Catalysts : Use palladium catalysts for Suzuki-Miyaura couplings or triethylamine for condensation reactions .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98%) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Emergency Procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazolopyridazine core and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 463.18 for [M+H]+) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Answer:
Resolve contradictions via:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Dose-Response Curves : Establish IC50/EC50 values under uniform conditions (pH, temperature) .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the dimethoxyphenyl group) to identify activity trends .
Advanced: What computational strategies are effective in predicting the target interaction profiles of this compound?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding to kinase domains (e.g., EGFR or CDK2) using crystal structures (PDB: 1M17) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide structural modifications .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Advanced: What methodologies can be employed to improve the aqueous solubility of this compound for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl in dioxane .
- Prodrug Derivatization : Introduce phosphate groups at the ethoxyethyl chain for transient hydrophilicity .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound analogs?
Answer:
- Substituent Variation : Modify the dimethoxyphenyl group (e.g., replace -OCH3 with -CF3) and assess kinase inhibition .
- Bioisosteric Replacement : Substitute the triazolopyridazine core with imidazopyridazine to evaluate selectivity .
- In Vitro Screening : Test analogs against a panel of 50+ kinases to map selectivity profiles .
Advanced: What strategies are recommended for evaluating the metabolic stability of this compound?
Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
- Metabolite ID : HRMS/MS fragmentation to detect hydroxylated or demethylated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
